1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine
Overview
Description
1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine is a useful research compound. Its molecular formula is C20H24F4N2O4 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives Development : A key aspect of research on this compound involves its synthesis and the development of its derivatives. For instance, Xie et al. (2004) described a convenient synthesis route for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, which are useful as templates for synthesizing compounds targeting GPCR (G Protein-Coupled Receptors) (Xie et al., 2004). Another study by Kuznecovs et al. (2020) focused on the synthesis of a fluorinated derivative of the Sigma-1 receptor modulator E1R, highlighting the versatility of such compounds in medicinal chemistry (Kuznecovs et al., 2020).
Organic Chemistry Applications : Research by Leroux et al. (2006) elaborated on a method to produce 4-trifluoromethyl-2-quinolinones using ortho-lithiated tert-Bu N-arylcarbamates (BOC-protected anilines) (Leroux et al., 2006). This highlights the compound's role in facilitating complex chemical reactions, relevant in the synthesis of pharmacologically active molecules.
Pharmaceutical Development : An experimental study by Sheikh et al. (2012) on the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, pharmaceutically relevant compounds, demonstrates the application in drug synthesis (Sheikh et al., 2012).
Radiopharmaceutical Synthesis : Kilbourn et al. (1990) described the synthesis of fluorine-18 labeled inhibitors of GABA reuptake, showcasing the compound's application in the development of radiopharmaceuticals (Kilbourn et al., 1990).
Advanced Chemical Syntheses : Vaid et al. (2013) detailed an eight-step synthesis of a complex compound starting from oxoacetic acid, demonstrating the compound's utility in advanced organic syntheses (Vaid et al., 2013).
Catalytic Applications : Research by Millet and Baudoin (2015) focused on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, an important process in pharmaceutical research (Millet & Baudoin, 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions typically involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . These compounds are generally stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by the presence of water, as similar compounds, such as boronic acids and their esters, are only marginally stable in water .
Properties
IUPAC Name |
tert-butyl 4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl]carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F4N2O4/c1-19(2,3)30-18(29)26-8-6-12(7-9-26)17(28)25-11-16(27)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10,12H,6-9,11H2,1-3H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZCTXXDQBKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701740 | |
Record name | tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082949-99-2 | |
Record name | tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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